molecular formula C15H15ClN2O3S B3842365 N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide

N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide

Cat. No. B3842365
M. Wt: 338.8 g/mol
InChI Key: YPMKTVSMBAIMGE-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide, commonly known as CMBSH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonohydrazide derivative that has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

CMBSH has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CMBSH has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. In pharmacology, CMBSH has been studied for its potential as a drug candidate for the treatment of hypertension and diabetes. In biochemistry, CMBSH has been used as a tool to study the mechanism of action of various enzymes and proteins.

Mechanism of Action

The mechanism of action of CMBSH involves the inhibition of specific enzymes and proteins. In cancer cells, CMBSH inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In hypertension, CMBSH inhibits the activity of angiotensin-converting enzyme (ACE), an enzyme that is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. In diabetes, CMBSH inhibits the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMBSH depend on the specific enzyme or protein that it inhibits. In cancer cells, CMBSH induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation. In hypertension, CMBSH reduces blood pressure by inhibiting the vasoconstrictor effects of angiotensin II. In diabetes, CMBSH prevents the development of diabetic complications by inhibiting the accumulation of sorbitol, a sugar alcohol that is involved in the pathogenesis of diabetic complications.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMBSH for lab experiments is its high purity and stability. CMBSH is a crystalline solid that can be easily synthesized and purified using analytical techniques such as HPLC and NMR spectroscopy. Another advantage of CMBSH is its specificity for certain enzymes and proteins, which allows for precise and targeted inhibition. However, one limitation of CMBSH is its potential toxicity, which requires careful handling and dosing in lab experiments.

Future Directions

There are several future directions for the study of CMBSH in scientific research. One direction is the development of CMBSH derivatives with improved efficacy and specificity for certain enzymes and proteins. Another direction is the investigation of the potential applications of CMBSH in other fields of research, such as neurology and immunology. Finally, the study of the pharmacokinetics and pharmacodynamics of CMBSH in animal models and human subjects is necessary for the development of CMBSH as a potential drug candidate for the treatment of various diseases.
Conclusion
In conclusion, N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide, or CMBSH, is a chemical compound that has shown promising results in various fields of scientific research. The synthesis method of CMBSH involves the reaction of 4-methoxybenzenesulfonylhydrazide with 4-chloroacetophenone in the presence of a base catalyst. CMBSH has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. The mechanism of action of CMBSH involves the inhibition of specific enzymes and proteins, leading to various biochemical and physiological effects. CMBSH has several advantages and limitations for lab experiments, and there are several future directions for its study in scientific research.

properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-11(12-3-5-13(16)6-4-12)17-18-22(19,20)15-9-7-14(21-2)8-10-15/h3-10,18H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMKTVSMBAIMGE-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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